Tri(tridecyl) benzene-1,2,4-tricarboxylate

Beschreibung

The exact mass of the compound Tri(tridecyl) benzene-1,2,4-tricarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Tri(tridecyl) benzene-1,2,4-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri(tridecyl) benzene-1,2,4-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tritridecyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPOLXDFMLKRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

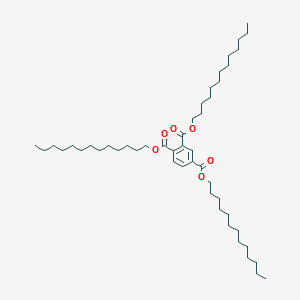

CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240602 | |

| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94109-09-8 | |

| Record name | 1,2,4-Tritridecyl 1,2,4-benzenetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate

An In-Depth Technical Guide to the

Introduction

Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known commercially as Tris(tridecyl) Trimellitate, is a complex, high molecular weight ester prized for its unique physicochemical properties.[1] It manifests as a clear, colorless or slightly yellowish, viscous liquid.[2] In the realms of cosmetics and personal care, it functions as a superior emollient and skin-conditioning agent, offering significant hydration and creating a protective film to lock in moisture.[2] Its high viscosity and excellent pigment-dispersing properties also make it a valuable texture enhancer and a viable alternative to mineral oil.[2] Beyond cosmetics, its utility extends to industrial applications as a specialty plasticizer, for instance, in the production of high-temperature resistant PVC cables and other durable polymers.[3]

This technical guide presents a comprehensive, field-proven methodology for the synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate. Moving beyond a simple recitation of steps, this document, designed for researchers and development scientists, delves into the mechanistic rationale behind the protocol, emphasizing a self-validating workflow that ensures both high yield and high purity. The primary synthetic route discussed is a direct, acid-catalyzed esterification of trimellitic anhydride with tridecyl alcohol, a robust and scalable method.[4]

Section 1: Theoretical Foundations & Synthetic Strategy

The Reaction: Fischer-Speier Esterification

The synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate is a classic example of Fischer-Speier esterification. This reaction involves the conversion of a carboxylic acid (or its derivative, in this case, an anhydride) and an alcohol into an ester and water, typically in the presence of an acid catalyst.[5] The reaction is fundamentally an equilibrium process. To achieve a high yield of the desired ester, the equilibrium must be strategically shifted towards the product side.

Choice of Precursors: A Deliberate Selection

-

Trimellitic Anhydride (TMA): The selection of trimellitic anhydride over trimellitic acid as the acylating agent is a critical process optimization. Anhydrides are inherently more reactive than their corresponding carboxylic acids. Furthermore, the reaction of the first alcohol molecule with the anhydride moiety does not produce a water byproduct, only opening the anhydride ring to form an intermediate ester-diacid. This reduces the total water load that must be removed from the system, simplifying the drive to completion.[6]

-

Tridecyl Alcohol: This C13 long-chain alcohol is the source of the three alkyl groups that define the final product's character. These substantial lipophilic chains are directly responsible for the emollient, moisturizing, and plasticizing properties of the target molecule. It is important to note that commercial tridecyl alcohol is often a mixture of isomers, which can influence the physical properties (e.g., viscosity, pour point) of the final product.[4]

The Catalytic Cycle: Activating the Electrophile

Direct esterification at a practical rate requires a catalyst to overcome the activation energy barrier. Common catalysts include strong protic acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid, as well as organometallic catalysts like tetrabutyl titanate.[4] The catalyst's role is to protonate a carbonyl oxygen of the trimellitic anhydride, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic tridecyl alcohol.

Caption: Acid-catalyzed esterification mechanism.

Driving the Equilibrium: Le Châtelier's Principle in Practice

To maximize the yield, two key strategies derived from Le Châtelier's Principle are employed:

-

Removal of Water: As water is a product, its continuous removal from the reaction mixture shifts the equilibrium to the right. This is most effectively achieved by heating the reaction at a temperature sufficient to co-distill water with an excess of the alcohol or an added azeotropic solvent (though in this solvent-free method, excess alcohol serves this purpose). A Dean-Stark apparatus or a similar water separator is used to trap the condensed water while returning the organic solvent/reactant to the flask.[4][5]

-

Excess Reactant: The reaction is conducted with a stoichiometric excess of tridecyl alcohol (e.g., a molar ratio of 1:3.5 of anhydride to alcohol).[3][4] This high concentration of one reactant further pushes the equilibrium towards the formation of the tri-substituted ester product.

Section 2: Experimental Protocol: A Self-Validating Workflow

This protocol is based on established industrial synthesis methods, designed for robustness and high conversion.[4]

Materials and Equipment

-

Chemicals:

-

Trimellitic Anhydride (TMA), ≥97% purity

-

Tridecyl Alcohol (mixture of isomers), ≥98% purity

-

p-Toluenesulfonic acid monohydrate (p-TsOH), ≥98% purity (or other suitable catalyst)

-

Nitrogen gas (high purity)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Chloride (NaCl), saturated aqueous solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Four-neck round-bottom flask of appropriate volume

-

Heating mantle with magnetic stirrer and thermocouple

-

Overhead mechanical stirrer

-

Dean-Stark apparatus or water separator with a condenser

-

Nitrogen inlet adapter

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum pump and vacuum distillation setup

-

Stoichiometry and Reagent Data

| Reagent | MW ( g/mol ) | Molar Ratio | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| Trimellitic Anhydride | 192.13 | 1.0 | 0.5 | 96.1 | - | - |

| Tridecyl Alcohol | 200.36 | 3.5 | 1.75 | 350.6 | ~422 | ~0.83 |

| p-TsOH·H₂O | 190.22 | 0.01 | 0.005 | 0.95 | - | - |

Note: Table is based on a 0.5 mol scale of trimellitic anhydride. Adjust quantities as needed. The amount of catalyst is typically 0.1-0.5% of the total reactant weight.

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the four-neck flask with the overhead stirrer, thermocouple/thermometer, nitrogen inlet, and the Dean-Stark trap fitted with a condenser. Ensure all glassware is dry.

-

Charging Reactants: Charge the flask with trimellitic anhydride (96.1 g, 0.5 mol), tridecyl alcohol (350.6 g, 1.75 mol), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).

-

Inerting the System: Begin stirring the mixture and purge the system with a gentle stream of nitrogen for 15-20 minutes to displace air. Maintain a slight positive pressure of nitrogen throughout the reaction.

-

Scientist's Note: An inert atmosphere is crucial to prevent oxidative side reactions of the alcohol at the high temperatures required for esterification.

-

-

Heating and Water Removal: Gradually heat the reaction mixture to 190-220°C.[4] Water will begin to co-distill with the alcohol and collect in the arm of the Dean-Stark trap.

-

Monitoring the Reaction: The reaction is monitored by two primary means:

-

Water Collection: Continue heating until water ceases to collect in the trap. The theoretical amount of water to be collected is ~18 mL (1.0 mol).

-

Acid Value Titration: Periodically take small samples from the reaction mixture and determine the acid value. The reaction is considered complete when the acid value drops below a specified limit (e.g., < 0.5 mg KOH/g).[3]

-

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 120°C.[4]

Workflow Visualization

Caption: Experimental workflow from setup to final product.

Section 3: Purification and Isolation

High purity is paramount for the intended applications of this molecule. The workup procedure is designed to systematically remove the catalyst, unreacted starting materials, and any side products.

-

Dealcoholization: With the mixture at ~120°C, apply a vacuum to the system. This will distill off the excess, high-boiling-point tridecyl alcohol. Continue distillation until no more alcohol is collected.[4]

-

Neutralization and Washing: Allow the crude ester to cool further to a safe handling temperature (~90°C). Transfer the viscous liquid to a large separatory funnel, potentially diluting with a water-immiscible organic solvent like ethyl acetate or toluene to reduce viscosity.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize and remove the acidic catalyst.

-

Follow with one or two washes with saturated brine to remove residual salts and break any emulsions.[4]

-

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter the mixture to remove the drying agent.

-

Final Concentration: If a solvent was used for the workup, remove it under reduced pressure using a rotary evaporator to yield the final, pure Tri(tridecyl) benzene-1,2,4-tricarboxylate as a viscous liquid.

Section 4: Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Structural Verification

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive check for the reaction's completion. Key expected absorptions include a strong C=O stretching band for the ester functional groups (around 1720-1740 cm⁻¹) and the disappearance of the broad O-H stretch from the alcohol (around 3200-3600 cm⁻¹) and the characteristic anhydride carbonyl peaks.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the benzene ring, a triplet around 4.3 ppm corresponding to the -O-CH₂- protons of the ester groups, multiplets for the long alkyl chains, and a terminal methyl triplet around 0.9 ppm.[9][10]

-

¹³C NMR: The spectrum will confirm the presence of the three distinct ester carbonyl carbons, the aromatic carbons, and the various carbons of the tridecyl chains.[9]

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final product, separating it from any residual starting materials or by-products.[11]

-

Acid Value: The final product should have a very low acid value, confirming the removal of the catalyst and the complete conversion of all carboxylic acid groups.

Summary of Analytical Data

| Analysis | Purpose | Expected Result / Key Features |

| FT-IR | Functional Group Analysis | Strong C=O stretch (~1730 cm⁻¹). Absence of broad O-H (~3300 cm⁻¹) and anhydride C=O peaks. |

| ¹H NMR | Structural Confirmation | Signals for aromatic protons, -O-CH₂- protons (~4.3 ppm), and alkyl chain protons. Correct integration ratios. |

| ¹³C NMR | Carbon Skeleton Analysis | Signals for ester carbonyls (~165 ppm), aromatic carbons, and alkyl carbons. |

| HPLC | Purity Determination | A single major peak corresponding to the product (>98% area). |

| Acid Value | Residual Acidity | < 0.5 mg KOH/g. |

Conclusion

The synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate via the direct esterification of trimellitic anhydride and tridecyl alcohol is an efficient, high-yield, and industrially scalable process.[4] The success of the synthesis hinges on the careful selection of reactants, the use of an appropriate catalyst, and, most critically, the continuous removal of water to drive the reaction equilibrium to completion. The multi-step purification protocol ensures the removal of unreacted precursors and catalysts, yielding a high-purity product suitable for demanding applications in cosmetics, pharmaceuticals, and polymer science. The analytical methods outlined provide a robust framework for quality control and structural verification.

References

- CN103214372A - Synthesis method of tridecyl trimellitate - Google P

- CN100363328C - Trimellitic tri(C8-9 ol)

-

An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde - DTIC. [Link]

-

Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem. [Link]

-

Tri(tridecyl) benzene-1,2,4-tricarboxylate - SIELC Technologies. [Link]

-

Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - MDPI. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry - BG. [Link]

-

Purification of high molecular weight thermotolerant esterase from Serratia sp. and its characterization - PMC - NIH. [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. [Link]

-

Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. [Link]

-

Acid Anhydrides react with alcohols to form esters - Chemistry LibreTexts. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. [Link]

-

TRIDECYL TRIMELLITATE - Ataman Kimya. [Link]

-

The preparation method of high-purity trimellitic anhydride acid chloride - Patent CN-103626728-A - PubChem. [Link]

-

How to purify esterefication product? - ResearchGate. [Link]

-

FT-IR, FT-Raman, NMR, UV and quantum chemical studies on monomeric and dimeric conformations of 3,5-dimethyl-4-methoxybenzoic acid - PubMed. [Link]

- US4521595A - Process for the purification of esters - Google P

-

Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. [Link]

-

Tridecyl Trimellitate by Suzhou Greenway Biotech Co.,Ltd - Personal Care & Cosmetics. [Link]

- CN105503585A - Synthesis method of 1,2,4-triacetoxybenzene serving as catalin drug intermediate - Google P

-

Purification of High Molecular Weight Fatty Esters. [Link]

-

Characterising plasticised cellulose acetate-based historic artefacts by NMR spectroscopy - UCL Discovery. [Link]

-

Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC - PubMed Central. [Link]

Sources

- 1. Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. CN100363328C - Trimellitic tri(C8-9 ol)ester preparation method - Google Patents [patents.google.com]

- 4. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. FT-IR, FT-Raman, NMR, UV and quantum chemical studies on monomeric and dimeric conformations of 3,5-dimethyl-4-methoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bg.copernicus.org [bg.copernicus.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Tri(tridecyl) benzene-1,2,4-tricarboxylate | SIELC Technologies [sielc.com]

A Technical Guide to Tri(tridecyl) benzene-1,2,4-tricarboxylate: Synthesis, Characterization, and Applications

Prepared for: Researchers, Scientists, and Formulation Professionals in Material and Cosmetic Sciences

Abstract

Tri(tridecyl) benzene-1,2,4-tricarboxylate, commonly known as tridecyl trimellitate, is a high molecular weight aromatic ester belonging to the trimellitate family of compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and primary industrial applications. The narrative emphasizes the causal relationships behind synthetic choices and characterization methodologies. While the molecular structure might suggest a potential for biological interaction, current research and commercial applications are firmly rooted in the fields of polymer science and cosmetology, where its properties as a high-permanence plasticizer and a viscous emollient are leveraged. This document serves as a foundational reference for scientists working with or exploring this class of specialty chemicals.

Introduction and Nomenclature

Tri(tridecyl) benzene-1,2,4-tricarboxylate is a triester formed from trimellitic acid (1,2,4-benzenetricarboxylic acid) and tridecyl alcohol. The term "trimellitate" is used interchangeably with "benzene-1,2,4-tricarboxylate" and is derived from the common name of the acid precursor, trimellitic acid, which is typically produced via the oxidation of 1,2,4-trimethylbenzene.[1][2]

The "tridecyl" designation often refers to mixtures of C13 isomers, including linear n-tridecyl alcohol and various branched isomers like isotridecyl alcohol.[3][4] Consequently, commercial products are frequently complex mixtures rather than a single, pure compound, which influences their physical properties such as viscosity and pour point. For instance, CAS number 94109-09-8 refers to the tritridecyl ester, while CAS 70225-05-7 is assigned to "1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters".[4][5][6] These molecules are large, hydrophobic, oily liquids with negligible vapor pressures.[3]

Synthesis and Manufacturing Principles

The industrial production of trialkyl trimellitates, including tridecyl trimellitate, is primarily achieved through the esterification of trimellitic anhydride with the corresponding alcohol(s).[3] Two dominant methodologies are employed, each with distinct advantages concerning process efficiency and final product purity.

Direct Esterification

This is the most common and straightforward approach. It involves a direct, one-pot reaction between trimellitic anhydride and tridecyl alcohol in the presence of an acid catalyst.

Causality Behind the Process:

-

Starting Material: Trimellitic anhydride is preferred over trimellitic acid because the initial ring-opening reaction with the alcohol is rapid and does not produce water, simplifying the initial phase. The subsequent esterification of the remaining two carboxylic acid groups does produce water, which must be removed to drive the reaction to completion according to Le Chatelier's principle.

-

Catalyst: A titanate catalyst, such as tetraisopropyl titanate, is often used. It is effective at the high temperatures required for esterifying the sterically hindered carboxylic acid groups on the aromatic ring and has a lower tendency to cause side reactions compared to strong mineral acids.[7]

-

Process Conditions: The reaction is conducted under a nitrogen atmosphere to prevent oxidation and color degradation of the product at high temperatures (typically >200°C).[8] A vacuum is applied during the later stages to efficiently remove the water byproduct, pushing the equilibrium towards the triester product.[7]

-

Reactor Setup: A multi-necked flask (or industrial equivalent) is equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

-

Charging: Charge the reactor with trimellitic anhydride (1 mole equivalent) and tridecyl alcohol (approximately 3.3 mole equivalents). The slight excess of alcohol helps ensure complete conversion of the anhydride.

-

Inerting: Purge the system with nitrogen gas.

-

Initial Reaction (Monoesterification): Heat the mixture with stirring to ~120-140°C. The anhydride ring will open to form the monoester. This step is exothermic and does not produce water.[8]

-

Catalyst Addition & Diesterification: Once the initial reaction subsides, add the titanate catalyst (e.g., 0.1-0.3% by weight of reactants).

-

Diesterification/Triesterification: Gradually increase the temperature to 200-230°C and apply a vacuum. Water from the esterification of the remaining two carboxyl groups will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a target specification (e.g., <0.1 mg KOH/g).[8]

-

Purification:

-

Cool the mixture and break the vacuum with nitrogen.

-

Neutralize any remaining catalyst and acidity with a small amount of a basic solution (e.g., sodium carbonate solution).

-

Remove the excess alcohol via vacuum distillation.

-

Filter the final product through a filter aid (e.g., celite) to remove any solid residues.

-

Two-Step Transesterification

For applications requiring higher purity, a two-step process is used. This involves first creating trimethyl trimellitate, which is then purified before reacting with tridecyl alcohol.

Causality Behind the Process:

-

Purity: Reacting trimellitic anhydride with methanol creates a simple, low-viscosity intermediate (trimethyl trimellitate).[7] This intermediate can be easily purified by distillation, removing many impurities present in the initial anhydride feedstock.

-

Transesterification: The purified trimethyl trimellitate is then reacted with tridecyl alcohol in a transesterification reaction. This displaces the methanol (which is removed by distillation) to form the final product. This route avoids the direct exposure of the long-chain alcohol to the highest reaction temperatures in the presence of impurities, leading to a product with better color and lower residual acidity.[1]

Caption: Workflow for the Direct Esterification of Tri(tridecyl) benzene-1,2,4-tricarboxylate.

Physicochemical Properties & Characterization

Tri(tridecyl) benzene-1,2,4-tricarboxylate is a viscous liquid whose properties are dictated by its high molecular weight and long, flexible alkyl chains.

Data Summary: Key Properties

| Property | Value | Source |

| Molecular Formula | C48H84O6 | [9] |

| Molecular Weight | ~757.18 g/mol | [3][10] |

| Appearance | Viscous, oily liquid | [3] |

| Boiling Point | 186.3°C at 101.325kPa | [6] |

| Density | ~0.97 g/cm³ at 25°C | [6] |

| Water Solubility | Generally insoluble | [11] |

| LogP (Octanol/Water) | >4 (estimated) | [11] |

Analytical Characterization Protocols

A suite of analytical techniques is required to validate the structure, purity, and consistency of the synthesized product.

-

Fourier-Transform Infrared Spectroscopy (FT-IR):

-

Purpose: To confirm the presence of key functional groups.

-

Methodology: A drop of the sample is placed on a KBr plate or ATR crystal and the spectrum is recorded.

-

Expected Peaks: Strong carbonyl (C=O) stretching vibrations for the ester groups (~1720-1740 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹), aromatic C=C stretching (~1600 and 1475 cm⁻¹), and aliphatic C-H stretching (~2850-2960 cm⁻¹). The absence of a broad O-H peak from the carboxylic acid starting material indicates a high degree of conversion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Purpose: To elucidate the detailed chemical structure and confirm the ratio of aromatic to aliphatic protons.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed.

-

Expected Signals (¹H NMR): Aromatic protons will appear in the downfield region (~7.5-8.5 ppm). The methylene protons adjacent to the ester oxygen (-CH₂-O-) will be around 4.3 ppm. The extensive aliphatic chains will produce a large, overlapping signal complex in the upfield region (~0.8-1.8 ppm), with a characteristic triplet for the terminal methyl (-CH₃) groups around 0.9 ppm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To assess purity and identify the distribution of different alkyl chain isomers.

-

Methodology: The sample is diluted in a suitable solvent and injected into the GC-MS. A high-temperature column is required due to the low volatility of the compound.

-

Interpretation: The chromatogram will show the retention times of different components, while the mass spectrometer provides fragmentation patterns that help identify the molecular weight and structure of each isomer.

-

Core Applications and Functional Mechanisms

The unique combination of a rigid aromatic core and three long, flexible, non-polar alkyl chains defines the compound's utility. There is no significant body of research pointing to its use in drug development; its primary roles are in material science and cosmetics.[3]

High-Permanence Plasticizer for Polymers

In polymers like polyvinyl chloride (PVC), plasticizers are required to increase flexibility and reduce brittleness. Tri(tridecyl) trimellitate serves as a primary plasticizer for high-specification applications.

-

Mechanism of Action: The trimellitate molecules intercalate between the rigid PVC chains. The bulky, flexible alkyl chains disrupt the strong polymer-polymer interactions, allowing the chains to slide past one another more easily, which imparts flexibility.

-

Field-Proven Insight: Unlike lower molecular weight plasticizers (e.g., some phthalates), its large size and extremely low volatility make it highly permanent. It does not easily migrate out of the polymer matrix, even at elevated temperatures. This is a critical requirement for applications such as high-temperature electrical cable insulation and automotive interiors, where plasticizer loss would lead to embrittlement and failure.[1]

Caption: Mechanism of polymer plasticization by Tri(tridecyl) benzene-1,2,4-tricarboxylate.

Emollient and Film Former in Cosmetics

In cosmetic formulations, the compound provides specific sensory and functional benefits.[12]

-

Mechanism of Action: As an emollient, its large molecular size and lubricating properties provide a cushioned, slippery feel on the skin, making it ideal for products like night creams and eye contour creams. Its significant film-forming ability helps to reduce transepidermal water loss (TEWL).

-

Pigment Dispersant: It is an excellent wetting agent and dispersant for pigments. This allows for high pigment loads in color cosmetics like lipsticks, resulting in uniform color distribution and a stable formulation.[13]

Safety and Toxicological Profile

The toxicological data for tri(tridecyl) benzene-1,2,4-tricarboxylate itself is limited.[13] Regulatory assessments often rely on a "read-across" approach from structurally similar, well-studied trimellitates like tris(2-ethylhexyl) trimellitate (TEHTM or TOTM).

-

Cosmetic Ingredient Review (CIR): The CIR Expert Panel concluded that tridecyl trimellitate and related trialkyl trimellitates are safe for use in cosmetics under current practices, provided the final formulation is non-irritating.[12][13]

-

Bioavailability: Due to their large molecular size and high lipophilicity, dermal absorption of these compounds is expected to be very low.[11] Similarly, gastrointestinal absorption is poor, with the majority of ingested high molecular weight trimellitates being excreted unchanged.[11] This low bioavailability is a key factor in their low systemic toxicity profile.

Conclusion

Tri(tridecyl) benzene-1,2,4-tricarboxylate is a specialty chemical with well-defined applications in material and cosmetic sciences. Its synthesis via direct esterification or transesterification yields a high-permanence plasticizer and a functionally effective emollient. The "early research" on this molecule is not in the pharmaceutical space but rather in the development of advanced polymer formulations and high-performance lubricants. Its value is derived from its physical properties—high molecular weight, low volatility, and excellent thermal stability—which are directly attributable to its unique chemical structure.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, May 30). Trimellitates (high molecular weight) - Evaluation statement. [Link]

-

Johnson, W., et al. (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. International Journal of Toxicology, 34(1_suppl), 58S-84S. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61333, Tridecyl Trimellitate. Retrieved January 24, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125191, 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisotridecyl ester. Retrieved January 24, 2026, from [Link].

-

Eganhouse, R. P. (1986). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 26(3-4), 241-263. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139033, 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters. Retrieved January 24, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023588, Tri(tridecyl) benzene-1,2,4-tricarboxylate. Retrieved January 24, 2026, from [Link].

-

BASTONE. (2025, December 5). The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide. [Link]

-

DDBST GmbH. (n.d.). 1,2,4-Benzenetricarboxylic acid, tridecyl ester (iso). [Link]

-

Ataman Kimya. (n.d.). TRIDECYL TRIMELLITATE. [Link]

- Google Patents. (2016).

-

Wang, Y., et al. (2024). Study on the Alkylation of Benzene and Long-Chain Olefin under Trifluoromethane Sulfonic Acid Catalyst. ASMS, 6(5). [Link]

- Google Patents. (2015).

- Google Patents. (2009).

-

European Chemicals Agency (ECHA). (n.d.). 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters - Registration Dossier. [Link]

-

ResearchGate. (2019). Supramolecular design of Benzene-1,3,5-Tricarboxamide with Hydrophobic Alkyl side chains toward long-range liquid crystalline properties. [Link]

-

Regulations.gov. (n.d.). 1,2,4-Benzenetricarboxylic acid, mixed decyl and octyl triesters (MDOT). [Link]

-

Organic Syntheses. (1943). 1,3,5-triacetylbenzene. [Link]

-

CAS Common Chemistry. (n.d.). 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters. [Link]

- Google Patents. (2008). CN101318917A - Long chain (C18-C12)

-

Royal Society of Chemistry. (2021). Benzene tricarboxamide derivatives with lipid and ethylene glycol chains self-assemble into distinct nanostructures driven by molecular packing. [Link]

Sources

- 1. CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid - Google Patents [patents.google.com]

- 2. 1,2,4-ベンゼントリカルボン酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. CAS 70225-05-7: 1,2,4-Benzenetricarboxylic acid, mixed bra… [cymitquimica.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. tri(tridecyl) benzene-1,2,4-tricarboxylate | 94109-09-8 [chemicalbook.com]

- 7. bastone-plastics.com [bastone-plastics.com]

- 8. CN105175256A - Production method for trioctyl trimellitate - Google Patents [patents.google.com]

- 9. Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisotridecyl ester | C48H84O6 | CID 175037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Tridecyl Trimellitate | C39H66O6 | CID 61333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cir-safety.org [cir-safety.org]

Methodological & Application

Application Notes & Protocols: Tri(tridecyl) benzene-1,2,4-tricarboxylate as a High-Performance Plasticizer for Polyvinyl Chloride (PVC)

Abstract

This technical guide provides a comprehensive overview of Tri(tridecyl) benzene-1,2,4-tricarboxylate (TTDTB) for its application as a primary plasticizer in Polyvinyl Chloride (PVC) formulations. TTDTB, a high molecular weight trimellitate ester, is engineered for applications demanding superior thermal stability, low volatility, and exceptional permanence. This document elucidates the fundamental properties of TTDTB, its mechanism of plasticization, and provides detailed protocols for the preparation and evaluation of plasticized PVC compounds. While specific performance data for TTDTB is limited in publicly available literature, this guide leverages data from its close structural analog, Trioctyl Trimellitate (TOTM), to provide a robust framework for its application and evaluation. Researchers and formulation scientists will find detailed methodologies for assessing key performance indicators, including plasticizer efficiency, thermal stability, and migration resistance, in accordance with established ASTM and ISO standards.

Introduction to Tri(tridecyl) benzene-1,2,4-tricarboxylate (TTDTB)

Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known as Tris(tridecyl) Trimellitate, is a complex ester of trimellitic acid and tridecyl alcohol.[1] Its molecular structure, characterized by a central aromatic ring and three long, linear alkyl chains, imparts properties that are highly desirable for a permanent plasticizer in PVC.[1][2] The high molecular weight and low polarity of the tridecyl chains contribute to its low volatility and reduced migratory tendencies, making it a suitable candidate for demanding applications such as high-temperature wire and cable insulation, automotive interiors, and medical devices where plasticizer permanence is critical.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of TTDTB is fundamental to its effective application.

| Property | Value | Source |

| IUPAC Name | tritridecyl benzene-1,2,4-tricarboxylate | [1] |

| Synonyms | Tris(tridecyl) Trimellitate | [1] |

| CAS Number | 94109-09-8 | [1][4] |

| Molecular Formula | C48H84O6 | [1] |

| Molecular Weight | 757.2 g/mol | [1] |

| Appearance | Viscous Liquid | [5] |

| Boiling Point | 186.3°C at 101.325 kPa | [5][6] |

| Density | 0.97 g/cm³ at 25°C | [5][6] |

Synthesis Overview

The synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate is typically achieved through the direct esterification of trimellitic anhydride with tridecyl alcohol.[7] The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.[7] A catalyst is employed to facilitate the reaction, which proceeds at elevated temperatures (190-220°C) with the continuous removal of water to drive the equilibrium towards the product.[7] Following the esterification, unreacted alcohol is removed via vacuum distillation, and the final product is purified through washing and drying steps.[7] The overall yield for this process is reported to be above 85%.[7]

Mechanism of Plasticization in PVC

The primary function of a plasticizer in PVC is to increase the flexibility, workability, and durability of the polymer.[8][9] Unplasticized PVC (uPVC) is a rigid and brittle material at room temperature due to the strong intermolecular forces between the polymer chains. TTDTB, when incorporated into the PVC matrix, positions its large molecules between the PVC chains. The long, flexible tridecyl chains disrupt the close packing of the polymer chains, thereby reducing the intermolecular forces (van der Waals forces and dipole-dipole interactions).[8] This increased spacing and mobility of the PVC chains leads to a significant reduction in the glass transition temperature (Tg), transforming the rigid polymer into a flexible and processable material.[8]

Figure 1: Mechanism of PVC plasticization by TTDTB.

Performance Evaluation in PVC Formulations

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to impart flexibility to PVC. It is commonly assessed by measuring the hardness, tensile strength, and elongation at break of the plasticized compound.

Expected Performance of TTDTB in PVC (based on TOTM data)

| Property | Test Method | Expected Value (for a typical formulation) | Source |

| Hardness, Shore A | ASTM D2240 / ISO 868 | 80 - 90 (at 40-50 phr) | [5][7][10][11] |

| 100% Modulus, psi | ASTM D412 / ISO 527-2 | 1500 - 2000 | [12] |

| Tensile Strength, psi | ASTM D412 / ISO 527-2 | 2500 - 3000 | [12] |

| Elongation at Break, % | ASTM D412 / ISO 527-2 | 300 - 400 | [12] |

phr: parts per hundred parts of resin

Thermal Stability

The thermal stability of the plasticized PVC is crucial, especially for applications involving high processing or service temperatures.[1][13] The degradation of PVC typically occurs in two main stages: dehydrochlorination at lower temperatures (around 250-320°C) followed by the decomposition of the resulting polyene structure at higher temperatures.[1][14][15][16][17] High-performance plasticizers like trimellitates can enhance the thermal stability of PVC.

Thermogravimetric Analysis (TGA) Data for PVC with Trimellitate Plasticizers

| Parameter | Unplasticized PVC | PVC with TOTM | Source |

| Onset of Degradation (T-onset) | ~280°C | >300°C | [16] |

| Temperature at Max Decomposition Rate | ~320°C | ~350°C | [18][19] |

It is expected that PVC plasticized with TTDTB will exhibit even greater thermal stability than with TOTM due to its higher molecular weight and lower volatility.[8]

Migration Resistance

Migration is the process where the plasticizer moves from the PVC matrix to the surface or into a contacting material.[20][21][22][23] High migration resistance is a key feature of trimellitate plasticizers, making them suitable for sensitive applications.[3][24][25][26]

Comparative Migration Data (Weight Loss %)

| Plasticizer | Test Method | Hexane Extraction | Soapy Water Extraction |

| DEHP (Di(2-ethylhexyl) phthalate) | ASTM D1239 | High | Moderate |

| TOTM (Trioctyl Trimellitate) | ASTM D1239 | Low | Very Low |

| TTDTB (Tri(tridecyl) Trimellitate) | ASTM D1239 | Expected to be Very Low | Expected to be Extremely Low |

The longer alkyl chains of TTDTB are expected to provide superior anchoring within the PVC matrix, resulting in extremely low migration.[2]

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation and evaluation of PVC compounds plasticized with TTDTB.

Preparation of Plasticized PVC Sheets

This protocol describes the preparation of plasticized PVC sheets using a two-roll mill, a common laboratory method for compounding thermoplastics.

Figure 2: Workflow for the preparation of plasticized PVC sheets.

Protocol Steps:

-

Formulation: Prepare a dry blend of the formulation components in a high-speed mixer. A typical starting formulation could be:

-

PVC Resin (K-value 65-70): 100 phr

-

Tri(tridecyl) benzene-1,2,4-tricarboxylate (TTDTB): 40-60 phr

-

Thermal Stabilizer (e.g., Ca/Zn stearate): 2-4 phr

-

Lubricant (e.g., stearic acid): 0.5-1 phr

-

-

Milling: Set the temperature of the two-roll mill to 160-180°C. Add the dry blend to the nip of the rolls and continue to mix until a homogenous, fused sheet is formed.

-

Molding: Cut the milled sheet into appropriate sizes for the compression mold. Place the sheet in a pre-heated mold (180°C) and apply a pressure of approximately 10 MPa for 5-10 minutes.

-

Cooling: Cool the mold under pressure to solidify the PVC sheet.

-

Conditioning: Remove the sheet from the mold and condition it according to ASTM D618 (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Hardness Testing (Shore A)

Standard: ASTM D2240 or ISO 868[7][10][11]

Procedure:

-

Place the conditioned PVC sheet on a flat, hard surface.

-

Press the durometer foot firmly and evenly onto the specimen, ensuring the indenter is normal to the surface.

-

Read the hardness value within 1 second of firm contact.[10]

-

Take at least five readings at different locations on the specimen and report the average value.[10]

Tensile Properties Testing

Standard: ASTM D412 or ISO 527-2

Procedure:

-

Cut dumbbell-shaped test specimens from the conditioned PVC sheets using a die cutter.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.

-

Record the load and elongation throughout the test.

-

Calculate the tensile strength, elongation at break, and modulus at 100% elongation.

Thermal Stability by Thermogravimetric Analysis (TGA)

Procedure:

-

Cut a small, representative sample (5-10 mg) from the plasticized PVC sheet.

-

Place the sample in a TGA pan.

-

Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Determine the onset of degradation temperature and the temperature of maximum decomposition rate from the TGA curve and its derivative.[13][16][18][19]

Plasticizer Migration Testing (Solvent Extraction)

Standard: Based on principles of ISO 177[28]

Procedure:

-

Cut a precisely sized specimen (e.g., 50 mm x 50 mm) from the conditioned PVC sheet and weigh it accurately (W1).

-

Immerse the specimen in a specified volume of the extraction solvent (e.g., n-hexane for non-polar extraction or a soapy water solution for aqueous extraction) at a controlled temperature (e.g., 23°C).

-

After a specified time (e.g., 24 hours), remove the specimen from the solvent.

-

Gently wipe the surface of the specimen to remove any residual solvent and allow it to dry to a constant weight in a desiccator.

-

Weigh the dried specimen (W2).

-

Calculate the percentage weight loss due to plasticizer migration:

-

Weight Loss (%) = [(W1 - W2) / W1] x 100

-

Safety and Handling

While Tri(tridecyl) benzene-1,2,4-tricarboxylate is reported to have low acute toxicity, standard laboratory safety practices should always be followed.[29] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Tri(tridecyl) benzene-1,2,4-tricarboxylate is a high-performance trimellitate plasticizer with significant potential for use in demanding PVC applications. Its high molecular weight and long alkyl chains are expected to provide excellent thermal stability and superior resistance to migration and extraction. The protocols and comparative data presented in this guide, based on established standards and the well-characterized analog TOTM, provide a solid foundation for researchers and formulators to effectively evaluate and utilize TTDTB in the development of advanced flexible PVC compounds.

References

-

Comparative Analysis: Tris(2-ethylhexyl) Trimellitate (TOTM) vs. Other Plasticizers. (n.d.). Retrieved from [Link]

-

BASTONE. (2025, December 4). TINTM vs TOTM: A Comprehensive Comparison of Trimellitate Plasticizers. Retrieved from [Link]

-

PubChem. (n.d.). Tri(tridecyl) benzene-1,2,4-tricarboxylate. Retrieved from [Link]

-

Migration of plasticisers from PVC - Borås - DiVA. (2019, April 30). Retrieved from [Link]

-

ResearchGate. (n.d.). The TGA results of pure PVC and PVC stabilized with various thermal stabilizers. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA thermogram of PVC. Degradation proceeds in two stages. From 190 to 350 °C elimination of HCl takes place and chlorine is completely removed from the polymer. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive kinetic study of thermal degradation of polyvinylchloride (PVC). Retrieved from [Link]

-

Consumer Product Safety Commission. (2018, August 8). Toxicity Review of TOTM.pdf. Retrieved from [Link]

-

MATEC Web of Conferences. (n.d.). Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. Retrieved from [Link]

-

ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Leaching of Plasticized PVC: Effect of Irradiation. Retrieved from [Link]

- Google Patents. (n.d.). CN103214372A - Synthesis method of tridecyl trimellitate.

-

ResearchGate. (n.d.). TGA curves of PVC and internally plasticzied PVC materials. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]

-

ResearchGate. (n.d.). Migrability of PVC plasticizers. Retrieved from [Link]

-

PubMed. (n.d.). Thermal degradation of PVC: A review. Retrieved from [Link]

-

PubMed. (n.d.). Plasticizer migration from polyvinyl chloride film to solvents and foods. Retrieved from [Link]

-

NIH. (2021, February 10). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]

-

Industrial Physics. (n.d.). ASTM D2240 testing. Retrieved from [Link]

-

Advanced Science News. (2014, January 27). Prevention of plasticizer leaching out of PVC products. Retrieved from [Link]

-

iTeh Standards. (n.d.). EN ISO 177:1999 - Plastics - Determination of migration of plasticizers (ISO 177:1988). Retrieved from [Link]

-

iTeh Standards. (n.d.). ISO/R 868:1968. Retrieved from [Link]

-

Prospector - Plastics. (n.d.). Iso868. Retrieved from [Link]

-

NIH. (n.d.). The leaching of phthalates from PVC can be determined with an infinite sink approach. Retrieved from [Link]

-

Semantic Scholar. (2024, February 29). Thermogravimetric Analysis of Rigid PVC and Animal-Origin Bio-Composite. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. Retrieved from [Link]

-

Plan Tech. (2017, May 9). ASTM D2240 Durometer Hardness. Retrieved from [Link]

-

ResearchGate. (2019, November 6). The leaching of phthalates from PVC can be determined with an infinite sink approach. Retrieved from [Link]

-

ResearchGate. (2025, March 2). Effect of Accelerated Thermal Degradation of Poly(Vinyl Chloride): The Case of Unplasticized PVC. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC –. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the migration behavior of acetyl tributyl citrate from PVDC/PVC film into fish fillets as affected by intermediate doses of electron beam radiation. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. Retrieved from [Link]

-

ScienceDirect. (2020, June 1). Comprehensive kinetic study of thermal degradation of polyvinylchloride (PVC). Retrieved from [Link]

-

MDPI. (n.d.). Migration Mechanism of Chlorine during Hydrothermal Treatment of Rigid PVC Plastics. Retrieved from [Link]

-

Micom Laboratories. (n.d.). ASTM D2240 Shore Hardness Testing for Plastics & Polymers UV. Retrieved from [Link]

-

Hallstar Industrial. (n.d.). Plasticizers for PVC. Retrieved from [Link]

-

A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. (n.d.). Retrieved from [Link]

Sources

- 1. Thermal degradation of PVC: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. cpsc.gov [cpsc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Highly Efficient Environmentally Friendly Plasticizer [mdpi.com]

- 7. industrialphysics.com [industrialphysics.com]

- 8. bastone-plastics.com [bastone-plastics.com]

- 9. plantech.com [plantech.com]

- 10. zwickroell.com [zwickroell.com]

- 11. specialchem.com [specialchem.com]

- 12. industrialphysics.com [industrialphysics.com]

- 13. matec-conferences.org [matec-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. cris.bgu.ac.il [cris.bgu.ac.il]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Migration of plasticisers from PVC [hb.diva-portal.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Plasticizer migration from polyvinyl chloride film to solvents and foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Prevention of plasticizer leaching out of PVC products [advancedsciencenews.com]

- 26. The leaching of phthalates from PVC can be determined with an infinite sink approach - PMC [pmc.ncbi.nlm.nih.gov]

- 27. micomlab.com [micomlab.com]

- 28. standards.iteh.ai [standards.iteh.ai]

- 29. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols: Tri(tridecyl) benzene-1,2,4-tricarboxylate in Polymer Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: A High-Performance Plasticizer for Demanding Applications

Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known as tris(tridecyl) trimellitate, is a high-molecular-weight ester of trimellitic acid and tridecyl alcohol.[1] With a molecular formula of C₄₈H₈₄O₆ and a molecular weight of approximately 757.2 g/mol , this compound is a viscous, colorless to yellowish liquid characterized by low volatility and high thermal stability.[1][2][3][4] These properties make it an excellent choice as a high-performance plasticizer, particularly in polymer systems that require durability and permanence under extreme conditions.

Unlike lower-molecular-weight plasticizers that can migrate out of the polymer matrix over time, leading to embrittlement and potential environmental and health concerns, Tri(tridecyl) benzene-1,2,4-tricarboxylate offers superior longevity. Its primary application lies in the plasticization of polyvinyl chloride (PVC), where it imparts flexibility, reduces hardness, and lowers the glass transition temperature (Tg) to enhance processability.[5][6] Its use is particularly advantageous in applications demanding high-temperature resistance, such as in wire and cable insulation and automotive interiors.[7]

This document provides a comprehensive guide to the synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate and detailed protocols for its application as a plasticizer in polymer synthesis, with a focus on PVC.

Physicochemical Properties

A summary of the key physicochemical properties of Tri(tridecyl) benzene-1,2,4-tricarboxylate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₈H₈₄O₆ | [1] |

| Molecular Weight | 757.2 g/mol | [1] |

| Appearance | Colorless to yellowish viscous liquid | [3] |

| Boiling Point | 186.3°C at 101.325 kPa | [4] |

| Density | 0.97 g/cm³ at 25°C | [4] |

| Solubility | Insoluble in water; soluble in most organic solvents. | |

| CAS Number | 94109-09-8 | [1] |

Synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate

The synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate is typically achieved through the direct esterification of trimellitic anhydride with tridecyl alcohol.[8] This reaction is generally carried out at elevated temperatures in the presence of a catalyst and under an inert atmosphere to prevent side reactions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the carbonyl carbons of the anhydride. The reaction can be catalyzed by a strong acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Caption: Synthesis of Tri(tridecyl) benzene-1,2,4-tricarboxylate.

Detailed Synthesis Protocol

This protocol is adapted from a patented synthesis method and is intended for research and development purposes.[8] Appropriate personal protective equipment (PPE) should be worn at all times.

Materials:

-

Trimellitic anhydride

-

Tridecyl alcohol

-

Esterification catalyst (e.g., p-toluenesulfonic acid, tetrabutyl titanate)

-

Nitrogen gas

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Toluene (or other suitable solvent for extraction)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus or water separator

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the reaction apparatus (three-necked flask, Dean-Stark trap, and condenser) and ensure it is dry. Charge the flask with trimellitic anhydride and tridecyl alcohol in a molar ratio of 1:3.1 (a slight excess of alcohol is used to drive the reaction to completion).

-

Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

-

Catalyst Addition: Add the esterification catalyst to the reaction mixture. The amount of catalyst will depend on the specific catalyst used but is typically in the range of 0.1-0.5 mol% relative to the trimellitic anhydride.

-

Esterification: Begin stirring and gradually heat the reaction mixture to 190-220 °C.[8] Water will begin to collect in the Dean-Stark trap as the esterification proceeds. Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Removal of Excess Alcohol: After the reaction is complete, cool the mixture to approximately 120 °C.[8] Apply a vacuum to the system to distill off the excess tridecyl alcohol.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the crude product with a suitable organic solvent like toluene.

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acidic catalyst), water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude Tri(tridecyl) benzene-1,2,4-tricarboxylate.

-

Purification (Optional): If a higher purity product is required, the crude product can be further purified by vacuum distillation or column chromatography.

Application in Polymer Synthesis: A High-Performance Plasticizer

The primary role of Tri(tridecyl) benzene-1,2,4-tricarboxylate in polymer synthesis is as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[9]

Mechanism of Plasticization

Tri(tridecyl) benzene-1,2,4-tricarboxylate functions by embedding its large, flexible molecules between the rigid polymer chains.[6] The bulky tridecyl groups increase the free volume between the polymer chains, thereby reducing the intermolecular forces (van der Waals forces and dipole-dipole interactions) that hold the chains together. This increased mobility of the polymer chains leads to a decrease in the glass transition temperature (Tg), resulting in a more flexible and processable material.[10][11]

Caption: Mechanism of polymer plasticization.

Protocol for PVC Plasticization

This protocol provides a general guideline for the incorporation of Tri(tridecyl) benzene-1,2,4-tricarboxylate into a PVC formulation using a two-roll mill. The specific formulation can be adjusted based on the desired properties of the final product.

Materials:

-

PVC resin (e.g., K-value 67)

-

Tri(tridecyl) benzene-1,2,4-tricarboxylate

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Lubricants (internal and external, e.g., stearic acid, calcium stearate)

Equipment:

-

Two-roll mill with heating capabilities

-

Hydraulic press with heating and cooling capabilities

-

Molds for sample preparation

Procedure:

-

Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricants for 5-10 minutes to ensure a homogenous dry blend.

-

Plasticizer Addition: While mixing, gradually add the Tri(tridecyl) benzene-1,2,4-tricarboxylate to the dry blend. Continue mixing until the plasticizer is fully absorbed and the mixture is a free-flowing powder.

-

Milling: Set the temperature of the two-roll mill to a suitable temperature for PVC processing (typically 160-180°C).

-

Compounding: Add the pre-mixed compound to the nip of the two-roll mill. The material will start to flux and form a continuous sheet.

-

Homogenization: Continuously cut and fold the sheet on the mill for 10-15 minutes to ensure uniform distribution of all components.

-

Sheet Formation: Once the compound is homogenous, adjust the nip of the rolls to the desired thickness and remove the final sheet.

-

Molding (for sample testing): Cut the milled sheet into appropriate sizes for the molds. Place the pieces in a pre-heated mold in the hydraulic press.

-

Pressing: Apply pressure and heat according to a pre-determined cycle to form the final test specimens (e.g., 170°C for 5 minutes under 10 MPa).

-

Cooling: Cool the mold under pressure to solidify the samples before removal.

Performance Characteristics

The incorporation of Tri(tridecyl) benzene-1,2,4-tricarboxylate as a plasticizer imparts several desirable properties to polymers like PVC.

| Performance Characteristic | Description |

| High Thermal Stability | The low volatility of Tri(tridecyl) benzene-1,2,4-tricarboxylate ensures that it remains in the polymer matrix even at elevated temperatures, making it suitable for high-temperature applications.[7] |

| Low Migration | Its high molecular weight significantly reduces its tendency to migrate to the surface of the polymer or into contacting materials, which is crucial for applications in sensitive areas like medical devices and food contact materials.[6][12] |

| Excellent Flexibility | It effectively increases the flexibility and reduces the durometer hardness of rigid polymers, allowing for the production of soft and pliable materials. |

| Good Electrical Properties | Trimellitate plasticizers are known for their good electrical insulation properties, making them ideal for wire and cable applications.[13] |

| Chemical Resistance | Polymers plasticized with Tri(tridecyl) benzene-1,2,4-tricarboxylate generally exhibit good resistance to extraction by oils, fats, and aqueous solutions. |

Safety and Handling

Tri(tridecyl) benzene-1,2,4-tricarboxylate is considered to have low toxicity.[14] However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Tri(tridecyl) benzene-1,2,4-tricarboxylate is a valuable high-performance plasticizer for a range of polymer applications, most notably in flexible PVC. Its synthesis via direct esterification is a well-established process. The use of this trimellitate ester offers significant advantages in terms of thermal stability, low migration, and durability compared to conventional plasticizers. The protocols provided in these application notes offer a solid foundation for researchers and scientists to explore the use of Tri(tridecyl) benzene-1,2,4-tricarboxylate in the development of advanced polymer materials.

References

- CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents.

-

TRIDECYL TRIMELLITATE - Ataman Kimya. Available at: [Link]

-

Tri(tridecyl) benzene-1,2,4-tricarboxylate - PubChem. Available at: [Link]

-

Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - RSC Publishing. Available at: [Link]

-

1,2,4-Benzenetricarboxylic acid, 1,2,4-triisotridecyl ester - PubChem. Available at: [Link]

-

TRIDECYL TRIMELLITATE | Substance - EWG's Guide to Healthy Cleaning. Available at: [Link]

-

tridecyl trimellitate, 94109-09-8 - The Good Scents Company. Available at: [Link]

-

Transesterification - Master Organic Chemistry. Available at: [Link]

-

Safety assessment of trialkyl trimellitates as used in cosmetics - CIR Report Data Sheet. Available at: [Link]

-

Tridecyl Trimellitate | C39H66O6 | CID 61333 - PubChem. Available at: [Link]

-

Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem. Available at: [Link]

-

tris-decyl benzene-1,2,4-tricarboxylate | C72H120O12 - PubChem. Available at: [Link]

-

Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

The Impact of Plasticizer Levels in Hardening PVC Plastic - ResearchGate. Available at: [Link]

-

Synthesis of phthalate and trimellitate esters | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - MDPI. Available at: [Link]

-

Structure and Diffusion Behavior of Trioctyl Trimellitate (TOTM) in PVC Film Studied by ATR-IR Spectroscopy | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

- CN100363328C - Trimellitic tri(C8-9 ol)ester preparation method - Google Patents.

-

TINTM vs TOTM: A Comprehensive Comparison of Trimellitate Plasticizers - BASTONE. Available at: [Link]

-

Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy | Request PDF - ResearchGate. Available at: [Link]

-

Acid Anhydrides react with alcohols to form esters - Chemistry LibreTexts. Available at: [Link]

-

The preparation method of high-purity trimellitic anhydride acid chloride - Patent CN-103626728-A - PubChem. Available at: [Link]

-

Trimellitates (high molecular weight) - Evaluation statement - 30 May 2022. Available at: [Link]

-

C.4 Transesterification (SL) - YouTube. Available at: [Link]

-

PVC Handbook (Print-on-Demand) - ReadingSample. Available at: [Link]

-

Kinetics of transesterification of palm-based methyl esters with trimethylolpropane | Request PDF - ResearchGate. Available at: [Link]

-

A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. Available at: [Link]

-

Formulation of PVC materials | Download Table - ResearchGate. Available at: [Link]

-

The effect of pendant benzene-1,3,5-tricarboxamides in the middle block of ABA triblock copolymers: synthesis and mechanical properties - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Transesterification Reaction - YouTube. Available at: [Link]

-

PVC101 WORKSHOP #1: INTRO TO PVC, GELATION THEORY, AND PVC FORMULATION. Available at: [Link]

-

New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - NIH. Available at: [Link]

-

Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC - PubMed Central. Available at: [Link]

Sources

- 1. Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tri(tridecyl) benzene-1,2,4-tricarboxylate (C48H84O6) [pubchemlite.lcsb.uni.lu]

- 3. specialchem.com [specialchem.com]

- 4. tri(tridecyl) benzene-1,2,4-tricarboxylate | 94109-09-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. bastone-plastics.com [bastone-plastics.com]

- 8. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mddionline.com [mddionline.com]

- 13. CN100363328C - Trimellitic tri(C8-9 ol)ester preparation method - Google Patents [patents.google.com]

- 14. cir-safety.org [cir-safety.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Tri(tridecyl) benzene-1,2,4-tricarboxylate

Welcome to the dedicated technical support guide for Tri(tridecyl) benzene-1,2,4-tricarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimentation and formulation. Given its high molecular weight and lipophilic nature, achieving consistent and complete dissolution requires a systematic approach. This guide provides in-depth, practical solutions and the scientific rationale behind them.

Understanding the Molecule: Why Solubility Can Be a Challenge

Tri(tridecyl) benzene-1,2,4-tricarboxylate (CAS 94109-09-8) is a large ester molecule with a molecular weight of approximately 757.18 g/mol .[1] Its structure is characterized by a central benzene tricarboxylic acid core esterified with three long, C13 alkyl chains. This imparts several key physicochemical properties:

-

High Lipophilicity (Hydrophobicity): The extensive hydrocarbon chains make the molecule highly non-polar. Consequently, it is virtually insoluble in water but shows good solubility in oils and various organic solvents.

-

High Viscosity: It typically presents as a viscous, oily liquid, which can slow down the dissolution process as solvent penetration into the bulk material is kinetically limited.[2]

-

Low Volatility: Its large size results in a very low vapor pressure, making it suitable for high-temperature applications where permanence is required.[1]

Solubility issues generally arise from a mismatch in polarity between the solute and the solvent or from kinetic barriers that prevent the dissolution of a viscous material, even in a compatible solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Tri(tridecyl) benzene-1,2,4-tricarboxylate?

A1: Tri(tridecyl) benzene-1,2,4-tricarboxylate is a highly non-polar compound. It is insoluble in aqueous solutions but is readily soluble in most non-polar organic solvents and oils . Its solubility is dictated by the principle of "like dissolves like." Solvents with low polarity are the best candidates for dissolution.

Q2: I've observed that my Tri(tridecyl) benzene-1,2,4-tricarboxylate is taking a very long time to dissolve, even in a recommended solvent. Why is this happening?

A2: This is a common issue related to the high viscosity of the compound. The dissolution of viscous liquids is often limited by the rate of mass transfer. The solvent needs to penetrate the thick liquid, and this process can be slow. Insufficient agitation or low temperatures will exacerbate this problem. The troubleshooting guides below provide detailed protocols to address this.

Q3: Can I heat the mixture to speed up dissolution?

A3: Yes, gentle heating is a highly effective method for increasing the dissolution rate. Heating reduces the viscosity of the Tri(tridecyl) benzene-1,2,4-tricarboxylate and increases the kinetic energy of the solvent molecules, leading to faster solvation. This compound exhibits high thermal stability, making it suitable for heating. However, it is crucial to use a controlled heating method (e.g., a water bath or heating mantle) and to be aware of the solvent's boiling point and flash point to avoid hazards.

Q4: Is Tri(tridecyl) benzene-1,2,4-tricarboxylate compatible with common lab plastics?

A4: As a potent plasticizer, Tri(tridecyl) benzene-1,2,4-tricarboxylate can soften, swell, or even dissolve certain plastics over time, especially flexible PVC. For long-term storage of solutions or for conducting experiments, it is highly recommended to use glass, PTFE, or stainless steel containers and equipment.

Troubleshooting Guide: From Incomplete Dissolution to Clear Solutions

This section addresses specific problems you may encounter and provides step-by-step protocols to resolve them.

Issue 1: The compound is not dissolving in my chosen solvent.

This is the most fundamental issue and typically points to an incorrect solvent choice. The key is to match the polarity of the solvent to the highly non-polar nature of the solute.

The principle of "like dissolves like" governs solubility. A large, non-polar molecule like Tri(tridecyl) benzene-1,2,4-tricarboxylate, which is dominated by hydrocarbon chains, requires a solvent with similar non-polar characteristics to effectively overcome the intermolecular forces within the solute. Polar solvents like water, ethanol, or methanol cannot form favorable interactions with the molecule and are therefore poor solvents.

The following diagram outlines a systematic approach to solvent selection.

Caption: Decision tree for selecting an appropriate solvent.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Xylene | High | The aromatic ring in the solvent has a strong affinity for the benzene core of the solute, while the overall non-polar nature is compatible with the alkyl chains. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High | These solvents are very similar in nature to the long tridecyl chains of the solute, leading to favorable van der Waals interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These are effective at dissolving a wide range of organic compounds, including large esters. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderate to High | These solvents have a moderate polarity that can interact with the ester groups while still being compatible with the non-polar parts. Often require heating. |